molecular formula C28H30O10 B12430976 Physalin X

Physalin X

Cat. No.: B12430976
M. Wt: 526.5 g/mol
InChI Key: YANMOPNMEHOFDO-VSGACOMMSA-N
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Description

Physalin X is a naturally occurring compound belonging to the class of withanolides, which are a group of steroidal lactones. These compounds are primarily found in plants of the Solanaceae family, particularly in species of the genus Physalis. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Physalin X involves several steps, starting from basic steroidal precursors. The key steps typically include cyclization, oxidation, and lactonization reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound is often achieved through the extraction and purification from Physalis plants. The process involves harvesting the plant material, followed by solvent extraction, and chromatographic techniques to isolate and purify this compound. Advances in biotechnological methods, such as plant tissue culture, have also been explored to enhance the yield of this compound .

Chemical Reactions Analysis

Types of Reactions

Physalin X undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, including temperature and solvent choice, are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products often exhibit enhanced or altered biological activities compared to the parent compound .

Scientific Research Applications

Mechanism of Action

Physalin X exerts its effects through multiple mechanisms. It modulates various cell signaling pathways, leading to the activation of apoptosis (programmed cell death) in cancer cells. It also inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation. The molecular targets of this compound include key proteins and enzymes involved in these pathways, such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) .

Comparison with Similar Compounds

Physalin X is part of a larger group of physalins, which include compounds like Physalin A, Physalin B, and Physalin D. These compounds share a similar steroidal backbone but differ in their functional groups and biological activities. Compared to other physalins, this compound is unique due to its specific structural features and potent biological activities. Other similar compounds include withanolides from different plant species, which also exhibit diverse pharmacological properties .

Properties

Molecular Formula

C28H30O10

Molecular Weight

526.5 g/mol

IUPAC Name

(1R,2S,5S,8S,9R,17R,18S,21S,24R,26S,27S)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.2.01,5.02,24.08,17.09,14.018,27.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone

InChI

InChI=1S/C28H30O10/c1-23-10-18-25(3)28-20(23)27(22(33)38-28,35-11-16(23)19(31)36-18)15-5-4-12-8-13(29)9-17(30)24(12,2)14(15)6-7-26(28,34)21(32)37-25/h4-5,8,13-16,18,20,29,34H,6-7,9-11H2,1-3H3/t13?,14-,15+,16-,18+,20+,23+,24-,25-,26+,27-,28-/m0/s1

InChI Key

YANMOPNMEHOFDO-VSGACOMMSA-N

Isomeric SMILES

C[C@]12C[C@@H]3[C@]4([C@@]56[C@H]1[C@@]([C@@H]7C=CC8=CC(CC(=O)[C@@]8([C@H]7CC[C@]5(C(=O)O4)O)C)O)(C(=O)O6)OC[C@H]2C(=O)O3)C

Canonical SMILES

CC12CC3C4(C56C1C(C7C=CC8=CC(CC(=O)C8(C7CCC5(C(=O)O4)O)C)O)(C(=O)O6)OCC2C(=O)O3)C

Origin of Product

United States

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